molecular formula C27H27Cl2N5O3S B608179 JD-5037 CAS No. 1392116-14-1

JD-5037

Cat. No.: B608179
CAS No.: 1392116-14-1
M. Wt: 572.5 g/mol
InChI Key: GTCSIQFTNPTSLO-RPWUZVMVSA-N
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Mechanism of Action

Target of Action

JD-5037 is an anti-obesity drug candidate that acts as a peripherally-restricted cannabinoid inverse agonist at CB1 receptors . It is very selective for the CB1 subtype, with a Ki of 0.35nM, showing >700-fold higher affinity than it has for CB2 receptors .

Mode of Action

This compound interacts with its target, the CB1 receptor, by acting as an inverse agonist. This means it binds to the CB1 receptor and induces a response opposite to that of an agonist. It decreases the activity of the receptor, leading to a reduction in the effects mediated by endocannabinoids .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . Autophagy is a lysosome-dependent catabolic process whereby misfolded proteins and organelles are degraded and recycled for multiple processes . This compound also attenuates liver fibrosis via a CB1 receptor/β‐arrestin1/Akt pathway .

Pharmacokinetics

A preclinical toxicity study of JD5037 in rats and beagle dogs reported non-observed-adverse-effect-levels (NOAELs) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) . JD5037 showed non-linear kinetics where high dose levels showed plasma saturation with lower plasma drug concentrations .

Result of Action

The anti-obesity effects of this compound are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys . In obese mice given the drug, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of food in the gastrointestinal tract may increase the absorption of JD5037 . This indicates that the pharmacokinetics and thus the efficacy of this compound can be influenced by the diet of the individual .

Biochemical Analysis

Biochemical Properties

JD-5037 interacts with CB1 receptors, which are part of the endocannabinoid system (ECS). The ECS regulates energy metabolism and has been implicated in the pathogenesis of metabolic diseases . This compound’s antiobesity effects are believed to be mediated by blockade of peripheral CB1 receptors, resulting in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to regulate autophagy in the tibialis anterior skeletal muscle in both lean and obese mice . In obese mice given this compound, the resulting resensitization to leptin levels produced decreased food intake, weight loss, and normalized responses to glucose and insulin .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with CB1 receptors. It acts as an inverse agonist, blocking the activity of these receptors . This results in decreased leptin expression and secretion and increased leptin clearance by the kidneys .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In animal studies, this compound does not readily cross the blood-brain barrier, which means it is not expected to produce the psychiatric side effects in humans which led to the withdrawal of rimonabant from the market .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A preclinical toxicity study of this compound in rats and beagle dogs reported NOAELs (No Observed Adverse Effect Levels) in rats (150 mg/kg) and dogs (20 mg/kg in males and 75 mg/kg in females) .

Metabolic Pathways

This compound is involved in the endocannabinoid system’s metabolic pathways. It interacts with CB1 receptors, which play a crucial role in energy metabolism .

Transport and Distribution

This compound is distributed within cells and tissues via its interactions with CB1 receptors . It is a peripherally-restricted compound, meaning it does not readily cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of this compound is largely determined by its interactions with CB1 receptors. As a peripherally-restricted compound, it primarily interacts with these receptors located outside the central nervous system .

Preparation Methods

The synthesis of JD-5037 involves multiple steps, including the formation of a pyrazole ring and the introduction of sulfonyl and chlorophenyl groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods may involve optimizing these synthetic routes to improve yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

JD-5037 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: The chlorophenyl groups in this compound can undergo substitution reactions with different nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

JD-5037 has several scientific research applications, including:

Comparison with Similar Compounds

JD-5037 is unique compared to other cannabinoid receptor antagonists due to its high selectivity for the cannabinoid type 1 receptor and its inability to cross the blood-brain barrier. This minimizes the risk of psychiatric side effects. Similar compounds include:

Properties

IUPAC Name

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCSIQFTNPTSLO-RPWUZVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N5O3S
Record name JD5037
Source Wikipedia
URL https://en.wikipedia.org/wiki/JD5037
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030409
Record name JD5037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392116-14-1
Record name JD5037
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JD5037
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301030409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JD-5037
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary mechanism of action of JD5037?

A1: JD5037 acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R), specifically targeting the receptor in peripheral tissues while demonstrating limited penetration into the central nervous system [, ]. This peripheral restriction is a key characteristic that differentiates JD5037 from earlier CB1R antagonists like rimonabant, which exhibited significant central side effects [].

Q2: What are the downstream effects of JD5037 binding to peripheral CB1R?

A2: JD5037's interaction with peripheral CB1R triggers a cascade of beneficial metabolic effects. In the liver, it counteracts diet-induced insulin resistance by reducing de novo synthesis of long-chain ceramides, specifically by inhibiting serine-palmitoyl transferase (SPT) activity and reducing ceramide synthase (CerS) expression []. It also improves glucose tolerance, increases energy expenditure, and reduces hepatic steatosis through modulation of Sirtuin-1 (Sirt1), mechanistic target of rapamycin complex 2 (mTORC2), and 5′adenosine monophosphate–activated protein kinase (AMPK) signaling pathways [].

Q3: How does JD5037 affect atherosclerosis development?

A3: Studies highlight the role of endothelial CB1R in atherosclerosis. JD5037, by antagonizing these receptors, reduces arterial inflammation, limits lipid uptake in endothelial cells, and ultimately attenuates plaque development []. Mechanistically, this involves downregulation of caveolin-1 (CAV1), a protein crucial for lipid transcytosis []. Furthermore, JD5037 reduces macrophage proliferation and inflammatory reprogramming in atherosclerotic plaques, further contributing to its atheroprotective effects [].

Q4: Does JD5037 demonstrate efficacy in mitigating obesity-related dyslipidemia?

A4: Yes, JD5037 has shown promise in addressing diabetic dyslipidemia. Preclinical studies demonstrate that it effectively reduces hepatic steatosis, lowers the rate of hepatic VLDL secretion, and increases hepatic LDLR expression []. It also decreases circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), contributing to improved lipid profiles [].

Q5: Does JD5037 hold promise for treating liver fibrosis?

A6: Preclinical data suggests that JD5037 can attenuate liver fibrosis. Studies indicate that it achieves this by targeting the CB1 receptor/β‐arrestin1/Akt pathway [].

Q6: How does JD5037 impact hepatocellular carcinoma (HCC) progression?

A7: JD5037 exhibits anti-tumor effects in preclinical models of HCC. It suppresses the growth of chemically induced HCC by interfering with the endocannabinoid/CB1R system, which is often upregulated in this type of cancer []. By blocking CB1R, JD5037 downregulates the expression of tumor-promoting genes like indoleamine 2,3‐dioxygenase, ultimately hindering HCC progression [].

Q7: Is JD5037 effective in treating pulmonary hypertension?

A8: While JD5037 alone does not dramatically affect pulmonary hypertension, combining it with the AMPK activator metformin shows a trend towards greater efficacy than either compound alone in a rat monocrotaline-induced PH model []. This suggests potential synergistic effects between these two compounds in managing this condition.

Q8: Has the chemical structure of JD5037 been characterized?

A9: While the exact structure of JD5037 is not detailed in the provided research, its synthesis and structural characterization, including the production of its octadeuterated form ([2H8]-JD5037), have been reported []. This deuterated form is valuable for quantitative analysis of JD5037 in clinical ADME (absorption, distribution, metabolism, excretion) studies [].

Q9: Are there any known isoforms of the human CB1R that JD5037 might interact with?

A10: While not extensively discussed in the provided research, emerging evidence suggests the presence of novel human CB1R isoforms, particularly in hepatocytes and β-cells, which may play a role in regulating metabolism [, ]. Further research is needed to determine if JD5037 interacts with these isoforms and how such interactions might influence its therapeutic profile.

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